molecular formula C15H18N4O4S2 B4019645 [4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B4019645
M. Wt: 382.5 g/mol
InChI Key: LHVYMXGBVNXXCN-UHFFFAOYSA-N
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Description

4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with a sulfonyl group, followed by the introduction of the piperazine ring. The final step involves the attachment of the tetrahydrofuranyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE is studied for its potential as a fluorescent probe due to the benzothiadiazole moiety’s ability to emit light upon excitation.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
  • N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine
  • Dichloroaniline

Uniqueness

Compared to similar compounds, 4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c20-15(12-4-2-10-23-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-24-16-11/h1,3,5,12H,2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYMXGBVNXXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

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